molecular formula C17H23NO4 B164888 (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 1229439-64-8

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B164888
M. Wt: 305.4 g/mol
InChI Key: JPNHKKRLLDYCIZ-KGLIPLIRSA-N
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Description

“(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1279034-98-8. It has a molecular weight of 230.26. The compound is typically stored at temperatures between 0-8°C. It appears as a white powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m1/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 230.26 . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Structural Analysis and Conformation

  • The five-membered pyrrolidine ring in similar compounds exhibits specific conformational characteristics, which are significant in the structural analysis of these compounds. For instance, certain pyrrolidine derivatives adopt an envelope conformation, and their crystal structures show specific orientations and interactions of molecular groups (Yuan et al., 2010).

Synthesis and Drug Development

  • Pyrrolidine cores, similar to the compound , are integral in the design and synthesis of drugs. For example, the synthesis and structural analysis of influenza neuraminidase inhibitors have utilized pyrrolidine derivatives. These compounds, through high-throughput parallel synthesis, have shown potent inhibitory effects, demonstrating the significance of pyrrolidine structures in medicinal chemistry (Wang et al., 2001).

Synthesis of Analogs and Derivatives

  • Research on the synthesis of analogs and derivatives of pyrrolidine compounds, similar to the one mentioned, focuses on creating molecules with potential pharmaceutical applications. These syntheses involve complex reactions and are crucial in developing new therapeutic agents (Hart & Rapoport, 1999).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNHKKRLLDYCIZ-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
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(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
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(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Citations

For This Compound
1
Citations
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org

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